3-Oxo-2-(2-phenylethyl)indoline-4-carboxylic acid
Description
Properties
IUPAC Name |
3-oxo-2-(2-phenylethyl)-1,2-dihydroindole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-16-14(10-9-11-5-2-1-3-6-11)18-13-8-4-7-12(15(13)16)17(20)21/h1-8,14,18H,9-10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZJCDZWGMKQFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2C(=O)C3=C(C=CC=C3N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2-(2-phenylethyl)indoline-4-carboxylic acid typically involves the construction of the indole ring system followed by functionalization at specific positions. One common method involves the use of enaminones as intermediates, which are then cyclized to form the indole core . The reaction conditions often require the use of bases such as potassium carbonate or silver carbonate to facilitate the cyclization process .
Industrial Production Methods
For industrial production, the synthesis process is optimized to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-2-(2-phenylethyl)indoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of the carbonyl group to alcohols.
Substitution: Electrophilic substitution reactions at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols .
Scientific Research Applications
3-Oxo-2-(2-phenylethyl)indoline-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Oxo-2-(2-phenylethyl)indoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-Oxo-2-phenyl-2,3-dihydro-1H-isoindole-4-carboxylic acid (CAS 14261-92-8)
- Structure : Differs by substituting the 2-phenylethyl group with a phenyl ring at position 2 .
- Key Differences: Substituent Effects: The phenyl group increases steric bulk and rigidity compared to the flexible 2-phenylethyl chain. This may reduce conformational adaptability in binding interactions.
- Synthesis : Likely involves Friedel-Crafts or nucleophilic substitution reactions, similar to methods for isoindole derivatives .
3-Oxo-2-(tetrahydrofuran-2-ylmethyl)isoindoline-4-carboxylic acid (CAS 831203-49-7)
- Structure : Features a tetrahydrofuran (THF)-derived substituent instead of 2-phenylethyl .
- Key Differences: Solubility: The oxygen atom in the THF group improves hydrophilicity and hydrogen-bonding capacity.
- Applications : Such polar substituents are often leveraged in drug design to enhance aqueous solubility and metabolic stability.
3-Oxo-4-indazoline carboxylic acid (CAS 7384-17-0)
(4R,4aR,7aS*)-5-Oxo-6-phenyl-4a,5,6,7,7a,8-hexahydro-4H-furo[2,3-f]isoindole-4-carboxylic acid
1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid (CAS 56461-20-2)
- Structure : Replaces the indoline with an indene system, lacking the nitrogen atom .
- Key Differences :
- Electron Density : The absence of nitrogen reduces polarity and hydrogen-bonding capacity.
- Planarity : The fully conjugated indene system may enhance UV absorption properties, useful in materials science.
Physicochemical Comparison
Biological Activity
3-Oxo-2-(2-phenylethyl)indoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular structure of this compound features an indole core with a phenylethyl side chain and a carboxylic acid functional group. This unique configuration contributes to its biological activity, particularly in interactions with various molecular targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antiviral Properties : The compound has been investigated for its potential to inhibit viral replication, particularly in the context of HIV and other viruses. Its mechanism involves interaction with viral integrase, which is crucial for viral DNA integration into the host genome .
- Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cells by disrupting tubulin polymerization, thus inhibiting cell division and promoting cell death . The structure-activity relationship (SAR) studies suggest that modifications to the indole ring can enhance its anticancer efficacy.
- Antimicrobial Effects : Preliminary investigations have indicated that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating bacterial infections.
The biological effects of this compound are attributed to its ability to interact with specific proteins and enzymes:
- Binding to Viral Integrase : The compound binds to the active site of integrase, inhibiting its function and preventing viral replication. Structural analyses reveal that the indole core and carboxyl group chelate metal ions essential for integrase activity .
- Inhibition of Tubulin Polymerization : By interfering with tubulin dynamics, this compound disrupts the mitotic spindle formation necessary for cell division, leading to increased apoptosis in cancer cells .
- Potential Interactions with Enzymes : The presence of the carboxylic acid group may facilitate hydrogen bonding with target enzymes, modulating their activity and influencing various biochemical pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antiviral | Inhibits HIV integrase; IC50 = 0.13 μM | |
| Anticancer | Induces apoptosis; inhibits tubulin polymerization | |
| Antimicrobial | Exhibits potential antimicrobial properties |
Case Study: Antiviral Activity Against HIV
A recent study demonstrated that derivatives of this compound effectively inhibit HIV integrase. The optimized compound showed an IC50 value of 0.13 μM, indicating strong antiviral potential. Structural modifications improved binding affinity and inhibitory effects against integrase, highlighting the importance of the indole scaffold in drug design .
Case Study: Anticancer Mechanism
In vitro studies revealed that this compound analogs significantly inhibit cell proliferation in T47D breast cancer cells. The most potent analogs exhibited GI50 values as low as 0.9 μM, demonstrating their potential as chemotherapeutic agents through targeted action on microtubules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
